1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-
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Overview
Description
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific reaction conditions . The reaction typically requires the presence of a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring .
Industrial Production Methods: In industrial settings, the production of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .
Scientific Research Applications
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound is studied for its potential biological activities, including its role as an enzyme inhibitor . In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties . Additionally, the compound finds applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . This inhibition can lead to changes in cellular functions and physiological responses . The compound’s molecular structure allows it to bind to enzyme active sites, thereby blocking their activity and modulating biological pathways .
Comparison with Similar Compounds
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be compared with other similar compounds, such as 1,3-Benzodioxole, 5-(1-propenyl)- and 1,3-Benzodioxole, 5-(1,1-dimethylethyl)- . These compounds share a similar benzodioxole core structure but differ in their substituents, which can influence their chemical properties and applications .
Properties
CAS No. |
676123-23-2 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
5-(tert-butylsulfinylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)16(13)7-9-4-5-10-11(6-9)15-8-14-10/h4-6H,7-8H2,1-3H3 |
InChI Key |
DHOJDZVOHQNAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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